2-fluoro-6-methoxypyridine-3-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-fluoro-6-methoxypyridine-3-sulfonyl chloride involves several steps. One common method includes the reaction of 2-fluoro-6-methoxypyridine with chlorosulfonic acid under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-fluoro-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-fluoro-6-methoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxypyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it useful as a tool in chemical biology for modifying and studying protein function.
Comparison with Similar Compounds
2-fluoro-6-methoxypyridine-3-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated pyridines:
2-fluoro-6-methoxypyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
6-methoxypyridine-3-sulfonyl chloride: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-chloro-6-methoxypyridine-3-sulfonyl chloride: Similar but with a chlorine atom instead of fluorine, which can influence its chemical properties and applications.
The presence of both the fluorine and sulfonyl chloride groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
CAS No. |
1261808-01-8 |
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Molecular Formula |
C6H5ClFNO3S |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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